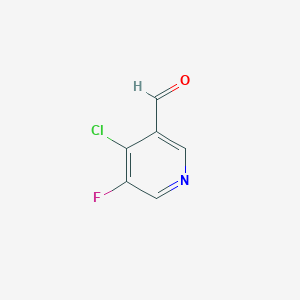

4-Chloro-5-fluoronicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6-4(3-10)1-9-2-5(6)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRNVJRDXKKHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857211 | |

| Record name | 4-Chloro-5-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-34-7 | |

| Record name | 4-Chloro-5-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-fluoronicotinaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Chloro-5-fluoronicotinaldehyde (CAS No: 1060802-34-7), a key intermediate in the pharmaceutical and agrochemical industries.[1] The document explores the strategic considerations for constructing this disubstituted pyridine carboxaldehyde, focusing on scientifically sound and efficient methodologies. It delves into the mechanistic underpinnings of the proposed synthetic routes, offering detailed experimental protocols and insights into the rationale behind procedural choices. This guide is intended for researchers, chemists, and professionals in drug development and process chemistry who require a deep understanding of the synthesis of this important building block.

Introduction: Significance of this compound

This compound, with the molecular formula C₆H₃ClFNO, is a crucial heterocyclic building block.[1] Its importance stems from the unique electronic properties imparted by the chloro and fluoro substituents on the pyridine ring, which can significantly influence the biological activity and pharmacokinetic properties of downstream compounds. The aldehyde functionality at the 3-position serves as a versatile handle for a wide array of chemical transformations, making it an ideal precursor for the synthesis of complex molecules.

This compound is particularly valued in the synthesis of novel therapeutic agents and agrochemicals.[1] The pyridine core is a common scaffold in many biologically active compounds, and the specific substitution pattern of this compound allows for the targeted design of molecules with desired properties.

Retrosynthetic Analysis and Strategic Considerations

A successful synthesis of this compound hinges on the strategic introduction of the three functional groups—chloro, fluoro, and formyl—onto the pyridine ring. A retrosynthetic analysis reveals two primary strategic approaches:

-

Strategy A: Late-stage formylation of a pre-functionalized 4-chloro-5-fluoropyridine core. This approach relies on the availability or efficient synthesis of the disubstituted pyridine precursor.

-

Strategy B: Ring construction , where the substituted pyridine ring is assembled from acyclic precursors already bearing the required functionalities or their precursors.

This guide will primarily focus on Strategy A, as it often provides a more convergent and modular route, leveraging well-established pyridine chemistry. The key challenge in this approach lies in achieving regioselective formylation at the C-3 position of the 4-chloro-5-fluoropyridine intermediate.

Proposed Synthesis Pathway: A Multi-step Approach

A plausible and efficient synthetic pathway to this compound is proposed, commencing with the synthesis of the key intermediate, 4-chloro-5-fluoropyridine. This is followed by a directed ortho-metalation and subsequent formylation to introduce the aldehyde group at the desired position.

Synthesis of the 4-Chloro-5-fluoropyridine Intermediate

The synthesis of the 4-chloro-5-fluoropyridine core can be approached through several methods, including halogenation of pre-existing pyridine derivatives or nucleophilic aromatic substitution. One potential route involves the modification of commercially available starting materials. For instance, a multi-step sequence starting from a suitably substituted pyridine, such as 2-chloropyridine, could involve nitration, reduction, diazotization, and subsequent halogen exchange reactions to install the chloro and fluoro groups at the desired positions. A method for synthesizing a related compound, 4-amino-2-chloro-5-fluoropyridine, involves the halogenation of a pyridine derivative as a key step, highlighting the feasibility of this general strategy.

Directed ortho-Metalation and Formylation: The Key Transformation

With the 4-chloro-5-fluoropyridine intermediate in hand, the crucial step is the regioselective introduction of the formyl group at the 3-position. Directed ortho-metalation (DoM) presents a powerful tool for this transformation.

Mechanism and Rationale:

In this reaction, the fluorine atom at the 5-position is expected to act as a directing metalation group (DMG). The high electronegativity of fluorine can direct a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the adjacent C-H bond at the 4-position. However, the presence of a chlorine atom at the 4-position complicates this. A more likely scenario is that the pyridine nitrogen directs the lithiation to the C-2 or C-6 position.

A more viable strategy involves a halogen-metal exchange. If a bromine or iodine atom is present at the 3-position of a 4-chloro-5-fluoropyridine precursor, treatment with an organolithium reagent would lead to a highly regioselective lithiation at the 3-position.

An alternative and more direct approach is the deprotonation of 4-chloro-5-fluoropyridine itself. The inductive effects of the halogen substituents increase the acidity of the ring protons. It is plausible that under carefully controlled conditions with a strong, non-nucleophilic base like LDA, deprotonation could occur at the sterically accessible and electronically activated C-3 position.

Once the lithiated intermediate is formed, it can be quenched with an appropriate electrophile to install the aldehyde group. N,N-Dimethylformamide (DMF) is a commonly used and effective formylating agent in this context. The reaction proceeds through a nucleophilic attack of the aryllithium species on the carbonyl carbon of DMF, followed by the elimination of lithium dimethylamide to form the aldehyde upon aqueous workup.

Experimental Protocol: Directed ortho-Metalation and Formylation

Materials:

-

4-Chloro-5-fluoropyridine

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 4-chloro-5-fluoropyridine in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA to the reaction mixture while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete lithiation.

-

To the resulting solution, add anhydrous DMF dropwise, ensuring the temperature does not rise above -70 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary Table:

| Parameter | Value | Reference |

| Molecular Formula | C₆H₃ClFNO | [1] |

| CAS Number | 1060802-34-7 | [1] |

| Appearance | Yellowish-brown solid | [1] |

| Purity | >95% | [2] |

Diagram of the Proposed Synthesis Pathway:

Caption: Proposed synthesis of this compound via directed ortho-metalation and formylation.

Alternative Synthetic Strategies

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds. Although pyridines are generally electron-deficient, this reaction can sometimes be successful, especially with careful optimization of reaction conditions. The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, acts as the electrophile. However, the electron-withdrawing nature of the chloro and fluoro substituents on the pyridine ring may necessitate harsh reaction conditions and could lead to a mixture of products or low yields.

Halogen-Metal Exchange followed by Formylation

An alternative to direct deprotonation is a halogen-metal exchange reaction. This would involve the synthesis of a 3-bromo-4-chloro-5-fluoropyridine intermediate. Treatment of this precursor with an organolithium reagent, such as n-butyllithium, would result in a highly regioselective lithium-halogen exchange at the more reactive C-Br bond, forming the desired 3-lithiated species. This intermediate can then be trapped with DMF to yield this compound. This method offers excellent control over regioselectivity but adds extra steps to the synthesis of the starting material.

Purification and Characterization

The final product, this compound, is typically a solid at room temperature.[1] Purification is most commonly achieved through column chromatography on silica gel, using a suitable solvent system such as a mixture of hexanes and ethyl acetate.

Characterization of the purified product should be performed using standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure and substitution pattern of the pyridine ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde group.

Safety Considerations

The synthesis of this compound involves the use of hazardous reagents and requires appropriate safety precautions.

-

Organolithium Reagents (n-BuLi, LDA): These are highly pyrophoric and react violently with water. They should be handled under an inert atmosphere (nitrogen or argon) using syringe techniques.

-

Anhydrous Solvents: The use of dry solvents is crucial for the success of the organometallic reactions.

-

Halogenated Pyridines: These compounds can be toxic and should be handled in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The synthesis of this compound is a challenging yet achievable task for the experienced synthetic chemist. The directed ortho-metalation of a 4-chloro-5-fluoropyridine intermediate followed by formylation with DMF represents a promising and efficient route. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for the success of this transformation. This technical guide provides a solid foundation for researchers and professionals to develop a robust and scalable synthesis of this valuable chemical intermediate, paving the way for the discovery and development of new pharmaceuticals and agrochemicals.

References

[1] LookChem. This compound. [Link] [2] Bide Pharmatech Ltd. This compound CAS NO.1060802-34-7. [Link]

Sources

- 1. A practical protocol for the synthesis of 3-hydroxy-4,5-disubstituted pyridine derivatives from acyclic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. 4-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price & Quality Assurance [pipzine-chem.com]

A Technical Guide to 4-Chloro-5-fluoronicotinaldehyde: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

4-Chloro-5-fluoronicotinaldehyde, a halogenated pyridine derivative, has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique electronic properties and multiple reactive sites—stemming from the chloro, fluoro, and aldehyde functionalities on a pyridine scaffold—make it a versatile precursor for a diverse range of complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, outlines a representative synthetic protocol, explores its key chemical reactivities, and highlights its applications, particularly in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's synthetic potential.

Chemical Identity and Structure

This compound is a trifunctional aromatic heterocycle. The electron-withdrawing nature of the nitrogen atom, coupled with the inductive effects of the halogen substituents, significantly influences the reactivity of both the pyridine ring and the aldehyde group.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 4-chloro-5-fluoropyridine-3-carbaldehyde | [1] |

| CAS Number | 1060802-34-7 | [1][2] |

| Molecular Formula | C₆H₃ClFNO | [3] |

| Molecular Weight | 159.55 g/mol | [3][4] |

| InChI Key | BQRNVJRDXKKHRB-UHFFFAOYSA-N | [3] |

Molecular Structure Diagram

The structure features a pyridine ring substituted at positions 3, 4, and 5. The aldehyde group at C3 is a key handle for transformations like reductive amination and Wittig reactions. The C4-chloro and C5-fluoro substituents are crucial for modulating the electronic landscape of the ring and serve as sites for nucleophilic aromatic substitution or cross-coupling reactions.

Caption: Structure of this compound.

Physicochemical and Spectroscopic Properties

The compound is typically a yellowish-brown solid.[1] While detailed experimental data is sparse in publicly available literature, predicted values and data from commercial suppliers provide a useful baseline for handling and reaction planning.

Table 2: Physicochemical Properties

| Property | Value | Notes | Source |

| Appearance | Yellowish-brown solid | As supplied commercially. | [1] |

| Boiling Point | 215.7 ± 35.0 °C | Predicted value. | [1] |

| Density | 1.444 ± 0.06 g/cm³ | Predicted value. | [1] |

| pKa | 0.63 ± 0.10 | Predicted value; indicates weak basicity of the pyridine nitrogen due to electron-withdrawing groups. | [1] |

| Storage | Store in freezer (-20°C) under an inert atmosphere. | Recommended for maintaining stability. | [1][3] |

Spectroscopic Characterization

-

¹H NMR: Two signals in the aromatic region are expected for the two pyridine protons, likely appearing as doublets or doublet of doublets due to H-H and H-F coupling. A downfield singlet or triplet (depending on coupling to the adjacent proton) would correspond to the aldehyde proton.

-

¹³C NMR: Six distinct signals are expected for the six carbon atoms. The aldehyde carbonyl carbon will be the most downfield signal. The carbon atoms attached to the halogens (C-Cl and C-F) will show characteristic splitting patterns in the proton-decoupled spectrum due to C-F coupling.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (typically ~1700 cm⁻¹), C=C and C=N stretching bands for the aromatic ring, and C-Cl and C-F stretching bands in the fingerprint region.[5]

-

Mass Spectrometry: The molecular ion peak (M+) would exhibit a characteristic isotopic pattern for a compound containing one chlorine atom (M+ and M+2 in an approximate 3:1 ratio).[6]

Synthesis and Purification

The synthesis of this compound is not widely detailed in primary academic literature, suggesting it is often prepared via proprietary methods or sourced from specialized chemical suppliers. However, a plausible and common approach for synthesizing substituted nicotin-aldehydes involves the oxidation of the corresponding hydroxymethylpyridine or the reduction of a nicotinic acid derivative.

A general workflow for such a synthesis is outlined below. This represents a logical, multi-step process common in heterocyclic chemistry.

Hypothetical Synthetic Workflow

Caption: General workflow for the synthesis of the target compound.

Exemplary Purification Protocol

Causality: Purification is critical to remove unreacted starting materials, reagents, and byproducts which could interfere with subsequent high-sensitivity reactions, such as palladium-catalyzed cross-couplings.

-

Crude Product Isolation : After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄).[7]

-

Solvent Removal : The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Chromatographic Purification : The crude material is purified by flash column chromatography on silica gel.

-

Rationale: Silica gel is a polar stationary phase that effectively separates compounds based on polarity.

-

Eluent System: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is typically employed. The optimal ratio is determined by thin-layer chromatography (TLC) analysis.

-

-

Final Product Isolation : Fractions containing the pure product (as identified by TLC) are combined, and the solvent is evaporated to yield the purified this compound.

-

Validation : The structure and purity of the final product must be confirmed by spectroscopic methods (NMR, MS) before use.

Chemical Reactivity and Synthetic Utility

The utility of this compound lies in the distinct reactivity of its three functional groups. This allows for selective, stepwise modifications to build molecular complexity.

Caption: Key reactive sites and associated chemical transformations.

-

The Aldehyde Group : This is a classic electrophilic center.[8]

-

Reductive Amination : Reacts with primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines. This is one of the most robust and widely used methods for C-N bond formation in drug discovery.

-

Wittig and Related Olefinations : Reacts with phosphorus ylides to form vinylpyridines, extending the carbon chain with a double bond.

-

Nucleophilic Addition : Can be attacked by organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

-

-

The C4-Chloro Group : The chlorine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

-

Palladium-Catalyzed Cross-Coupling : It readily participates in reactions like Suzuki (with boronic acids), Stille (with organostannanes), and Buchwald-Hartwig (with amines or alcohols) couplings. The C-Cl bond is generally more reactive than the C-F bond in these catalytic cycles, allowing for selective functionalization.

-

Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the pyridine ring activates the C-Cl bond towards substitution by strong nucleophiles like alkoxides or thiolates.

-

-

The C5-Fluoro Group : The C-F bond is significantly stronger than the C-Cl bond, making it less reactive in cross-coupling reactions.[9] However, it can undergo SNAr under more forcing conditions. Its primary role is often steric and electronic; the strong electron-withdrawing effect of fluorine influences the reactivity of the rest of the molecule and can improve metabolic stability and binding affinity in a final drug compound.[9]

Applications in Research and Drug Development

The structural motifs present in this compound make it a valuable intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors.[1] The substituted pyridine core is a common feature in many FDA-approved drugs.[10][11]

-

Kinase Inhibitors : Many kinase inhibitors bind to the ATP pocket of the enzyme. The pyridine core can act as a "hinge-binder," forming crucial hydrogen bonds with the protein backbone. The aldehyde allows for the introduction of side chains that can occupy other regions of the binding site to enhance potency and selectivity. This compound has been cited in patents related to the development of Bruton's tyrosine kinase (BTK) inhibitors and other kinase-targeted therapies.[1]

-

Agrochemicals : The compound also serves as a precursor in the agrochemical industry.[1] Its ability to be elaborated into molecules that inhibit specific enzymes is useful for creating targeted pesticides and herbicides.[1]

-

Influenza Treatment : Research has explored its use in creating pyridine and pyrimidine derivatives for the treatment or prevention of influenza.[1]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care.

Table 3: GHS Hazard Information

| Hazard Class | Statement | Precautionary Codes | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+312, P330, P501 | [3] |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+352, P332+313, P362+364 | [3] |

| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+351+338, P337+313 | [3] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+340, P312, P403+233 | [3] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13]

-

Storage : Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] For long-term stability, storage in a freezer at -20°C is recommended.[1][3]

-

Spill & Disposal : In case of a spill, avoid generating dust. Collect the material using an inert absorbent and place it in a suitable container for disposal.[14] Dispose of contents/container to an approved waste disposal plant.[12]

Conclusion

This compound is a high-value synthetic intermediate with significant potential for drug discovery and fine chemical synthesis. Its strategically placed functional groups offer chemists a versatile platform for constructing complex molecules through a variety of well-established synthetic transformations. A thorough understanding of its reactivity, combined with stringent safety and handling protocols, is essential for unlocking its full potential in the laboratory and beyond.

References

-

LookChem. Cas 1060802-34-7, this compound. [Link]

-

Carl ROTH. Safety Data Sheet. [Link]

-

LookChem. Cas 1256824-38-0, 4-chloro-6-fluoronicotinaldehyde. [Link]

-

PubChem. 4-Chloro-5,6-difluoropyridine-3-carboxylic acid. [Link]

-

PubChem. 4-Chloro-5-fluoropyrimidine. [Link]

-

PubMed. Density functional study and the vibrational spectra of 4-chloro-5-fluoro-1,2-phenylenediamine. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Organic Syntheses. Procedure. [Link]

-

CORE. Title α-Chlorocarbonyl Compounds : Their Synthesis and Applications. [Link]

-

MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]

-

NIST WebBook. Benzaldehyde, 4-chloro-. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound, CasNo.1060802-34-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. This compound | 1060802-34-7 [sigmaaldrich.com]

- 4. This compound - CAS:1060802-34-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. Benzaldehyde, 4-chloro- [webbook.nist.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

- 14. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Physical Properties of 4-Chloro-5-fluoronicotinaldehyde (CAS 1060802-34-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-chloro-5-fluoronicotinaldehyde (CAS 1060802-34-7). A key building block in the synthesis of novel pharmaceutical and agrochemical agents, this compound's utility is rooted in its unique electronic and structural characteristics. This document collates available data on its molecular structure, predicted physical properties, and safety information. While experimentally determined data remains limited in publicly accessible literature, this guide offers a foundational understanding for researchers handling or considering this compound in their synthetic workflows.

Introduction: A Versatile Pyridine Derivative

This compound, with the CAS registry number 1060802-34-7, is a substituted pyridine derivative that has garnered interest as a crucial intermediate in medicinal and agricultural chemistry.[1] Its structure, featuring a reactive aldehyde group and halogen substituents on the pyridine ring, makes it a versatile precursor for a variety of more complex molecules. Notably, it is recognized for its role in the synthesis of compounds designed to inhibit specific enzymatic activities, highlighting its potential in the development of targeted therapeutics.[1] The presence of both chlorine and fluorine atoms on the aromatic ring can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, properties of keen interest in drug design.

Molecular and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development. The following table summarizes its key molecular and predicted physical properties. It is important to note that many of the physical properties listed are predicted values derived from computational models, as experimentally determined data is not widely available in the literature.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 4-chloro-5-fluoropyridine-3-carbaldehyde | [1] |

| CAS Number | 1060802-34-7 | [1] |

| Molecular Formula | C₆H₃ClFNO | [1] |

| Molecular Weight | 159.55 g/mol | |

| Appearance | Yellowish-brown solid | [1] |

| Predicted Boiling Point | 215.7 ± 35.0 °C | [1] |

| Predicted Density | 1.444 ± 0.06 g/cm³ | [1] |

| Melting Point | Not available | [1] |

| Solubility | Not available | [1] |

Structural Representation:

Caption: Chemical structure of this compound.

Handling and Safety Considerations

As a reactive chemical intermediate, proper handling and storage of this compound are crucial to ensure safety and maintain the integrity of the compound.

-

Storage: The compound should be stored in an inert atmosphere, preferably in a freezer at temperatures under -20°C.[1] This minimizes degradation and reaction with atmospheric moisture.

Synthetic Utility and Downstream Applications

The primary value of this compound lies in its application as a synthetic intermediate. The aldehyde functional group serves as a handle for a wide range of chemical transformations, including but not limited to:

-

Reductive amination to form substituted amines.

-

Wittig reactions to generate alkenes.

-

Oxidation to the corresponding carboxylic acid.

-

Condensation reactions to form Schiff bases and other heterocyclic systems.

The chlorine and fluorine substituents on the pyridine ring can also be subjected to various nucleophilic substitution reactions, further expanding its synthetic versatility.

Illustrative Synthetic Workflow:

The following diagram illustrates the central role of this compound as a starting material for the synthesis of more complex target molecules.

Caption: Synthetic transformations of this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. While a comprehensive experimental characterization of its physical properties is not yet available in the public domain, the information presented in this guide provides a solid foundation for researchers. Further investigation into its reactivity and the experimental determination of its physical constants would be of great benefit to the scientific community, facilitating its broader application in the synthesis of novel and impactful molecules.

References

-

LookChem. Cas 1060802-34-7, this compound. [Link]

Sources

4-Chloro-5-fluoropyridine-3-carbaldehyde basic characteristics

An In-depth Technical Guide to 4-Chloro-5-fluoropyridine-3-carbaldehyde: Properties, Reactivity, and Synthetic Potential

Abstract

Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry and materials science, prized for their unique electronic properties and versatile reactivity.[1][2] 4-Chloro-5-fluoropyridine-3-carbaldehyde is a trifunctionalized heterocyclic building block that offers researchers a powerful tool for molecular construction. The strategic placement of an aldehyde, a chloro group, and a fluoro group on the electron-deficient pyridine core provides three distinct points for chemical modification. This guide provides a comprehensive overview of the fundamental characteristics of this compound, including its physicochemical properties, spectroscopic signature, and key reactivity patterns. We will delve into the causality behind its synthetic utility, offering field-proven insights for researchers in drug discovery and chemical synthesis.

Chemical Identity and Physicochemical Properties

Correctly identifying and understanding the basic properties of a starting material is the foundation of any successful synthetic endeavor. 4-Chloro-5-fluoropyridine-3-carbaldehyde is commercially available and its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1060802-34-7 | [3] |

| Molecular Formula | C₆H₃ClFNO | [3] |

| Molecular Weight | 159.55 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥97% | AOBChem USA |

| Storage | 2-8°C, under inert atmosphere | AOBChem USA |

Note: Experimental data for properties such as boiling point, melting point, and pKa are not widely published and should be determined empirically.

Proposed Synthesis Workflow

While specific preparations of 4-Chloro-5-fluoropyridine-3-carbaldehyde are not extensively detailed in peer-reviewed literature, its structure suggests a plausible synthetic route based on established pyridine functionalization methodologies.[1][4] A logical approach would involve the formylation of a suitable 4-chloro-5-fluoropyridine precursor, potentially via a directed ortho-metalation followed by quenching with an electrophilic formylating agent like N,N-Dimethylformamide (DMF).

The causality here is that the pyridine nitrogen and existing halogen substituents can direct deprotonation to the C3 position using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA). This generates a potent nucleophile that readily attacks the electrophilic carbonyl of DMF.

Caption: Reactivity map illustrating the primary synthetic transformations available.

Reactivity at the Aldehyde Group

The aldehyde at the C3 position is a classic electrophilic handle. It readily participates in a wide array of transformations:

-

Oxidation: Can be smoothly oxidized to the corresponding carboxylic acid using standard reagents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). This acid is a precursor for amides, esters, and other acid derivatives.

-

Reduction: Selective reduction to the primary alcohol is easily achieved with mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: This powerful transformation directly converts the aldehyde into an amine in the presence of a primary or secondary amine and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This is one of the most robust methods for C-N bond formation in drug discovery.

-

Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for reactions with organometallic reagents (Grignard, organolithiums) or for olefination reactions like the Wittig reaction to form alkenes.

Reactivity of the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which activates it towards nucleophilic attack. This effect is amplified by the electron-withdrawing aldehyde group.

-

Positional Selectivity: Halogens at the C2 and C4 positions of a pyridine ring are significantly more reactive towards SNAr than a halogen at the C3 position. [5][6]This is because for attack at C4 (or C2), the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative ring nitrogen, providing substantial stabilization. [6][7]Attack at C3 does not allow for this resonance stabilization, rendering the position far less reactive. [7]* Leaving Group: In this molecule, the chloro group at the C4 position is the primary site for SNAr. While fluorine is more electronegative, chlorine is generally a better leaving group in many SNAr contexts on electron-deficient heterocycles. [8]This allows for the selective displacement of the C4-chloro group with a wide variety of nucleophiles (amines, thiols, alkoxides) while the C5-fluoro group remains intact, offering a site for potential subsequent cross-coupling reactions.

Protocol: Quality Control and Characterization

To ensure the validity of experimental results, every researcher must verify the identity and purity of their starting materials. This protocol provides a self-validating workflow for the characterization of 4-Chloro-5-fluoropyridine-3-carbaldehyde.

Objective: To confirm the identity and assess the purity of a supplied sample of 4-Chloro-5-fluoropyridine-3-carbaldehyde.

Materials:

-

Sample of 4-Chloro-5-fluoropyridine-3-carbaldehyde

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tubes

-

HPLC-grade acetonitrile and water

-

Mass spectrometer (ESI or GC-MS)

-

FTIR spectrometer

Methodology:

-

¹H NMR Spectroscopy: a. Dissolve ~5-10 mg of the sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube. b. Acquire a ¹H NMR spectrum. c. Validation: Confirm the presence of a singlet in the δ 9.9-10.2 ppm region (aldehyde) and two distinct aromatic signals. Integrate the peaks; the ratio should be 1:1:1.

-

¹⁹F NMR Spectroscopy: a. Using the same sample, acquire a ¹⁹F NMR spectrum. b. Validation: Confirm the presence of a single primary resonance between δ -120 and -140 ppm.

-

Mass Spectrometry (MS): a. Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile). b. Acquire a mass spectrum using an appropriate ionization method (e.g., ESI+). c. Validation: Look for the molecular ion peak at m/z 159 and the corresponding M+2 isotope peak at m/z 161 with a relative intensity of approximately 30-35%.

-

Purity Assessment (HPLC): a. Develop a suitable HPLC method (e.g., C18 column, mobile phase gradient of water/acetonitrile with 0.1% formic acid). b. Inject a solution of the sample and analyze the chromatogram. c. Validation: The purity should be ≥97% as determined by the area percentage of the main peak.

Applications in Research and Development

While specific FDA-approved drugs containing the 4-Chloro-5-fluoropyridine-3-carbaldehyde moiety are not prevalent, its value lies in its role as a versatile intermediate for creating diverse molecular libraries for screening and lead optimization. [2]

-

Scaffold Decoration: The SNAr reaction at C4 allows for the introduction of a vast array of chemical functionalities by simply varying the nucleophile. This enables the rapid exploration of structure-activity relationships (SAR) around the pyridine core.

-

Bioisosteric Replacement: The fluorinated pyridine motif is a common bioisostere for phenyl rings in drug design, often improving metabolic stability and binding affinity.

-

Synthesis of Fused Heterocycles: The aldehyde group can be used as a handle to construct fused ring systems (e.g., pyrimidopyridines, imidazopyridines), which are privileged structures in medicinal chemistry.

Safety and Handling

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

| Hazard Type | GHS Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation. [9]H319: Causes serious eye irritation. [9]H335: May cause respiratory irritation. [9] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10] |

Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

4-Chloro-5-fluoropyridine-3-carbaldehyde is a high-potential building block for chemical synthesis. Its value is derived not from a single property, but from the synergistic and orthogonal reactivity of its three distinct functional groups. The aldehyde provides a gateway for C-C and C-N bond formations, while the C4-chloro position is primed for selective nucleophilic aromatic substitution. Understanding the underlying principles of its reactivity, particularly the electronic factors governing SNAr on the pyridine ring, empowers researchers to strategically incorporate this versatile scaffold into complex target molecules, accelerating innovation in drug discovery and materials science.

References

-

Chemistry Online. (2022, November 4). Nucleophilic substitution of pyridines. [Link]

-

New Insight and New Reactions in Nucleophilic Substitutions of Nitroarenes and Pyridines. Accounts of Chemical Research. [Link]

-

Evans, M. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

-

Thompson, A. D., & Huestis, M. P. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. [Link]

-

Evans, M. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]

-

AOBChem USA. 4-Chloro-5-fluoro-pyridine-3-carbaldehyde. [Link]

-

Cao, H., Bhattacharya, D., & Cheng, Q. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. [Link]

-

Maity, P. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

-

PubChem. 5-Fluoropyridine-3-carbaldehyde. [Link]

Sources

- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. aobchem.com [aobchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry-online.com [chemistry-online.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 14141159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Fluoropyridine-3-carbaldehyde | 39891-04-8 [sigmaaldrich.com]

A Technical Guide to the Synthesis of 4-Chloro-5-fluoronicotinaldehyde: An Essential Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-fluoronicotinaldehyde, a key building block in medicinal chemistry, holds significant importance in the synthesis of a variety of pharmaceutical and agrochemical agents.[1] Its unique substitution pattern on the pyridine ring makes it a valuable precursor for developing novel therapeutic agents. This technical guide provides an in-depth analysis of the potential synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical transformations. The discussion is grounded in established organic synthesis principles and draws from analogous reactions reported in the scientific literature and patent filings.

Introduction: The Significance of this compound

This compound, with the chemical formula C₆H₃ClFNO and CAS number 1060802-34-7, is a substituted pyridine derivative that serves as a crucial intermediate in the development of new drugs and crop protection agents.[1] The presence of both chloro and fluoro substituents on the nicotinic aldehyde framework imparts specific electronic properties and metabolic stability to the molecules derived from it. These characteristics are often sought after in drug design to enhance efficacy and pharmacokinetic profiles. The aldehyde functional group provides a versatile handle for a wide range of chemical modifications, allowing for the construction of complex molecular architectures.

This guide will explore the most plausible synthetic strategies for the preparation of this important molecule, offering insights into the selection of precursors and the rationale behind the proposed reaction pathways.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, more readily available starting materials.

Figure 1: Retrosynthetic analysis of this compound.

This analysis suggests three primary disconnection points, leading to three potential synthetic routes:

-

Route A: Reduction of a carboxylic acid precursor, specifically 4-chloro-5-fluoronicotinic acid.

-

Route B: Reduction of a carboxylic acid derivative, such as 4-chloro-5-fluoronicotinoyl chloride.

-

Route C: Direct formylation of a suitable 4-chloro-5-fluoropyridine precursor.

Each of these routes will be discussed in detail, with a focus on the selection of starting materials and the key transformations involved.

Synthetic Route A: From 4-Chloro-5-fluoronicotinic Acid

This is arguably the most logical and likely route employed in industrial settings due to the well-established methods for the synthesis and reduction of nicotinic acids.

Synthesis of the Key Intermediate: 4-Chloro-5-fluoronicotinic Acid

The availability of 4-chloro-5-fluoronicotinic acid (CAS 860296-20-4) is a critical factor for this route.[2] While it is commercially available from some suppliers, understanding its synthesis provides deeper insight into the overall process. A plausible starting material for this intermediate is a more heavily halogenated pyridine derivative, such as 2,6-dichloro-5-fluoronicotinic acid (CAS 82671-06-5).[3]

The synthesis would proceed through a selective reduction (dechlorination) at the 6-position. This selectivity is often achievable due to the differential reactivity of the halogen atoms on the pyridine ring.

Proposed Synthesis of 4-Chloro-5-fluoronicotinic Acid:

Figure 2: Proposed synthesis of the key nicotinic acid intermediate.

Experimental Protocol (Conceptual):

-

Dissolution: Dissolve 2,6-dichloro-5-fluoronicotinic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Catalyst and Base: Add a palladium on carbon (Pd/C) catalyst and a base, such as sodium acetate or triethylamine. The base is crucial to neutralize the HCl formed during the reaction.

-

Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas at a controlled pressure and temperature.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), filter off the catalyst. The filtrate is then acidified to precipitate the product, 4-chloro-5-fluoronicotinic acid, which can be collected by filtration and purified by recrystallization.

Reduction of 4-Chloro-5-fluoronicotinic Acid to the Aldehyde

The direct reduction of a carboxylic acid to an aldehyde can be challenging as over-reduction to the corresponding alcohol is a common side reaction. However, several modern synthetic methods allow for this transformation with high selectivity.

Table 1: Comparison of Reducing Agents for Carboxylic Acid to Aldehyde Conversion

| Reducing Agent/Method | Key Features & Considerations |

| Borane-based reagents | Can be selective, but often require careful control of stoichiometry and temperature. |

| Metal hydrides (modified) | Reagents like lithium tri-tert-butoxyaluminum hydride can selectively reduce acid chlorides (see Route B). Direct reduction of the acid is less common. |

| Catalytic Hydrogenation | Can be used, but catalyst and conditions must be carefully chosen to avoid over-reduction. |

| Two-step procedures | Conversion to an activated intermediate (e.g., Weinreb amide, ester) followed by reduction often provides better control and higher yields. |

A reliable approach involves the conversion of the carboxylic acid to a more reactive species, as detailed in Route B.

Synthetic Route B: Via the Acid Chloride Intermediate

This route is a common and effective strategy for the synthesis of aldehydes from carboxylic acids.

Preparation of 4-Chloro-5-fluoronicotinoyl Chloride

The nicotinic acid is first converted to its corresponding acid chloride using a standard chlorinating agent.

Experimental Protocol (Conceptual):

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend 4-chloro-5-fluoronicotinic acid in a suitable solvent like toluene or dichloromethane.

-

Chlorination: Add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

-

Reaction Monitoring: The reaction is typically heated to reflux and monitored for the cessation of gas evolution (HCl and SO₂ if using thionyl chloride).

-

Isolation: The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-chloro-5-fluoronicotinoyl chloride, which is often used immediately in the next step without further purification.

Reduction of the Acid Chloride to the Aldehyde

Acid chlorides are readily reduced to aldehydes using a variety of mild reducing agents. The Rosenmund reduction (catalytic hydrogenation over a poisoned catalyst) or the use of specific metal hydrides are common methods.

Table 2: Selective Reducing Agents for Acid Chloride to Aldehyde Conversion

| Reducing Agent | Reaction Conditions | Advantages |

| Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) | Low temperature (e.g., -78 °C) in an aprotic solvent like THF. | Commercially available, generally high yields, and good functional group tolerance. |

| Sodium borohydride (NaBH₄) with a catalyst | Can be used in the presence of specific catalysts. | Milder than LiAlH₄. |

| DIBAL-H (Diisobutylaluminium hydride) | Low temperature in a non-polar solvent. | Effective for the reduction of esters and lactones as well. |

| Rosenmund Reduction (H₂, Pd/BaSO₄, quinoline-sulfur) | Hydrogenation over a poisoned catalyst. | Classic method, but the catalyst can be sensitive. |

Experimental Protocol (Conceptual) using LiAlH(OtBu)₃:

-

Preparation of Reducing Agent: Prepare a solution of lithium tri-tert-butoxyaluminum hydride in dry tetrahydrofuran (THF).

-

Reaction: Cool the solution of the reducing agent to -78 °C. Add a solution of 4-chloro-5-fluoronicotinoyl chloride in dry THF dropwise.

-

Quenching and Work-up: After the reaction is complete, carefully quench the reaction with water or a dilute acid at low temperature. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification: The crude this compound can be purified by column chromatography or recrystallization.

Synthetic Route C: Direct Formylation of a Pyridine Precursor

This route offers a more direct approach, potentially reducing the number of synthetic steps. It relies on the regioselective introduction of a formyl group onto a suitable pyridine ring.

Selection of the Starting Pyridine

The starting material for this route would be a 4-chloro-5-fluoropyridine derivative. The success of this approach hinges on the ability to achieve formylation at the 3-position of the pyridine ring.

Formylation Reaction

A common method for the formylation of aromatic and heteroaromatic compounds is through a directed ortho-metalation (DoM) strategy, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Figure 3: Proposed direct formylation route via lithiation.

Experimental Protocol (Conceptual):

-

Lithiation: Dissolve 4-chloro-5-fluoropyridine in dry THF and cool the solution to -78 °C under an inert atmosphere. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise. The base will selectively deprotonate the pyridine ring at the most acidic position, which is anticipated to be the 3-position due to the directing effects of the chloro and fluoro substituents.

-

Formylation: After a short period of stirring at low temperature, add dry N,N-dimethylformamide (DMF) to the reaction mixture.

-

Work-up: Allow the reaction to warm to room temperature, then quench with an aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: The crude product is then purified by standard methods such as column chromatography.

Conclusion and Future Perspectives

The synthesis of this compound is achievable through several strategic pathways. The most robust and likely scalable approach involves the reduction of the corresponding nicotinic acid, which can be prepared from more readily available halogenated pyridine precursors. The direct formylation route presents a more atom-economical alternative, though it may require more specialized reaction conditions.

The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the technical capabilities of the laboratory. Further research and process optimization are likely to lead to even more efficient and sustainable methods for the preparation of this valuable pharmaceutical intermediate.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Golden Pharma Co.,Limited. (n.d.). 2,6-dichloro-5-fluoronicotinic acid. Retrieved from [Link]

-

Rychnovsky, S. D., Griesgraber, G., & Powers, J. P. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

- European Patent Office. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents.

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. Retrieved from [Link]

-

Reis, F., & Snieckus, V. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 795. Retrieved from [Link]

-

Olsen, J. B., & Ulven, T. (2019). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 24(21), 3949. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Chloro-5-fluoronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Chloro-5-fluoronicotinaldehyde is a key building block in medicinal and agrochemical research, largely owing to the versatile reactivity of its aldehyde functionality. This guide provides a comprehensive technical overview of the chemical behavior of this aldehyde group, grounded in an analysis of electronic and steric influences. We will explore common transformations including reductive amination, olefination, condensation, and oxidation reactions. This document synthesizes field-proven insights with established chemical principles to offer a practical resource for scientists engaged in the synthesis of novel chemical entities. Detailed experimental protocols, mechanistic discussions, and data-driven analyses are presented to facilitate the effective utilization of this important synthetic intermediate.

Introduction: Understanding the Reactivity Landscape

This compound, with the chemical formula C₆H₃ClFNO, is a substituted pyridine-3-carbaldehyde that has emerged as a valuable precursor in the synthesis of a variety of bioactive molecules, including kinase inhibitors.[1] The reactivity of the aldehyde group at the C3 position is intricately modulated by the electronic and steric effects of the substituents on the pyridine ring: the chloro group at C4, the fluoro group at C5, and the pyridine nitrogen itself.

Electronic Effects: Both the chlorine and fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect, coupled with the inherent electron-withdrawing nature of the pyridine ring, significantly increases the electrophilicity of the carbonyl carbon of the aldehyde group. This heightened electrophilicity makes the aldehyde highly susceptible to nucleophilic attack, a key feature of its reactivity.

Steric Effects: The substituents on the pyridine ring can also exert steric hindrance, potentially influencing the approach of bulky nucleophiles to the aldehyde carbonyl. However, with the aldehyde group at the 3-position and the chloro group at the 4-position, the steric hindrance is generally not a prohibitive factor for many common nucleophiles.

This guide will delve into the practical implications of these electronic and steric factors on the key reactions of the aldehyde group in this compound.

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in this compound makes it a versatile handle for a range of chemical transformations. This section will explore some of the most synthetically useful reactions.

Reductive Amination: A Gateway to Novel Amines

Reductive amination is a powerful and widely used method for the formation of C-N bonds. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by its reduction to the corresponding amine. The electron-deficient nature of the pyridine ring in this compound facilitates the initial nucleophilic attack by the amine and the subsequent dehydration to form the imine intermediate.

A variety of reducing agents can be employed for the reduction of the imine, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity for the iminium ion over the starting aldehyde.

Typical Reaction Scheme:

Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) is added the primary or secondary amine (1.0-1.2 eq.).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired amine.

Table 1: Common Reagents for Reductive Amination

| Reagent/Parameter | Role | Typical Conditions |

| Amine | Nucleophile | Primary or secondary amines |

| Solvent | Reaction Medium | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) |

| Reducing Agent | Imine Reduction | Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN) |

| Temperature | Reaction Condition | Room temperature |

Diagram 1: Reductive Amination Workflow

Caption: Workflow for a typical reductive amination reaction.

Wittig Reaction: Carbon-Carbon Double Bond Formation

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[2] The aldehyde group of this compound readily undergoes this transformation upon reaction with a phosphorus ylide (Wittig reagent). The ylide is typically generated in situ by treating a phosphonium salt with a strong base. This reaction is highly valuable for extending the carbon chain and introducing a double bond with predictable stereochemistry, depending on the nature of the ylide.

Typical Reaction Scheme:

Experimental Protocol: General Procedure for Wittig Reaction

-

To a suspension of the appropriate phosphonium salt (1.1-1.5 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether at 0 °C is added a strong base (e.g., n-butyllithium, sodium hydride) dropwise.

-

The resulting mixture is stirred at room temperature for 1-2 hours to generate the ylide.

-

A solution of this compound (1.0 eq.) in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched with water and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Table 2: Reagents and Conditions for the Wittig Reaction

| Reagent/Parameter | Role | Typical Examples |

| Phosphonium Salt | Ylide Precursor | (Alkyl)triphenylphosphonium halides |

| Base | Ylide Generation | n-Butyllithium, Sodium hydride, Potassium tert-butoxide |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), Diethyl ether |

| Temperature | Reaction Condition | 0 °C to room temperature |

Diagram 2: Wittig Reaction Mechanism Overview

Caption: Simplified mechanism of the Wittig reaction.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[3] The aldehyde in this compound is an excellent substrate for this reaction due to its high electrophilicity. Active methylene compounds, such as malononitrile and ethyl cyanoacetate, readily participate in this condensation, typically catalyzed by a weak base like piperidine or an amine salt.

Typical Reaction Scheme:

Experimental Protocol: General Procedure for Knoevenagel Condensation

-

To a solution of this compound (1.0 eq.) and the active methylene compound (1.0-1.1 eq.) in a suitable solvent (e.g., ethanol, isopropanol) is added a catalytic amount of a base (e.g., piperidine, triethylamine).

-

The reaction mixture is stirred at room temperature or heated to reflux, with reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product often precipitates.

-

The solid product is collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, it can be isolated by extraction and purified by recrystallization or column chromatography.

Table 3: Common Conditions for Knoevenagel Condensation

| Reagent/Parameter | Role | Typical Examples |

| Active Methylene Compound | Nucleophile | Malononitrile, Ethyl cyanoacetate, Diethyl malonate |

| Catalyst | Base Catalyst | Piperidine, Triethylamine, Ammonium acetate |

| Solvent | Reaction Medium | Ethanol, Isopropanol, Toluene |

| Temperature | Reaction Condition | Room temperature to reflux |

Diagram 3: Knoevenagel Condensation Process

Caption: General workflow for a Knoevenagel condensation.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-chloro-5-fluoronicotinic acid. This transformation is a key step in the synthesis of many pharmaceutical intermediates, as the carboxylic acid can be further functionalized, for instance, through amide bond formation. A variety of oxidizing agents can be used, with sodium chlorite (NaClO₂) being a mild and selective option that is often used in the presence of a chlorine scavenger like 2-methyl-2-butene.

Typical Reaction Scheme:

Sources

An In-Depth Technical Guide to the Spectroscopic Profile of 4-Chloro-5-fluoronicotinaldehyde

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-Chloro-5-fluoronicotinaldehyde, a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Given the absence of a comprehensive, publicly available experimental dataset, this document leverages predictive methodologies and comparative data from analogous structures to offer a robust and scientifically grounded interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended to empower researchers in confirming the identity, purity, and structural integrity of this compound in their synthetic workflows.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine derivative with the molecular formula C₆H₃ClFNO and a molecular weight of 159.55 g/mol .[1] Its structure, featuring an aldehyde group and two halogen substituents on the pyridine ring, gives rise to a unique electronic environment that is reflected in its spectroscopic data.

| Property | Value | Source |

| CAS Number | 1060802-34-7 | [1] |

| Molecular Formula | C₆H₃ClFNO | [1] |

| Molecular Weight | 159.55 | [1] |

| Appearance | Yellowish-brown solid | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound offer valuable insights into its chemical environment. Predictions have been generated using established computational models and are supported by data from structurally similar compounds.[2][3][4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a downfield signal for the aldehydic proton.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~10.1 ppm | Singlet (or narrow doublet) | 1H | H-7 (Aldehyde) | The aldehydic proton is significantly deshielded by the adjacent carbonyl group and the aromatic ring. A small coupling to the ring proton at C-2 may be observed. |

| ~8.8 ppm | Doublet | 1H | H-2 | This proton is ortho to the electron-withdrawing nitrogen atom and the aldehyde group, leading to a downfield shift. It will be split by the proton at C-6. |

| ~8.6 ppm | Doublet | 1H | H-6 | This proton is ortho to the nitrogen atom and is influenced by the adjacent fluorine atom, resulting in a downfield shift. It will be split by the proton at C-2. |

Predictions are based on additive chemical shift rules and comparison with similar pyridine aldehydes.[6][7][8]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to display six unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the substituents (Cl, F, N) and the carbonyl group.

| Predicted Chemical Shift (δ) | Assignment | Rationale |

| ~188 ppm | C-7 (Aldehyde) | The carbonyl carbon of the aldehyde group exhibits a characteristic downfield chemical shift. |

| ~158 ppm (d, ¹JCF ≈ 250 Hz) | C-5 | The carbon directly bonded to fluorine will show a large one-bond coupling constant. |

| ~152 ppm | C-2 | This carbon is adjacent to the nitrogen atom and the aldehyde group, leading to a downfield shift. |

| ~145 ppm | C-6 | This carbon is adjacent to the nitrogen atom and the fluorine-bearing carbon. |

| ~135 ppm | C-4 | The carbon bonded to chlorine will be shifted downfield. |

| ~125 ppm | C-3 | This quaternary carbon is part of the aromatic ring. |

Predictions are based on established increments for substituted pyridines and computational prediction tools.[1][3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the aldehyde functional group and the substituted pyridine ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2850 and ~2750 cm⁻¹ | Medium | C-H stretch (aldehyde) | The Fermi resonance of the aldehydic C-H stretch results in two distinct bands.[9] |

| ~1710-1700 cm⁻¹ | Strong | C=O stretch (aldehyde) | The carbonyl stretch is a strong, sharp band. Conjugation with the pyridine ring lowers the frequency compared to a saturated aldehyde.[10][11][12] |

| ~1600-1450 cm⁻¹ | Medium to Strong | C=C and C=N stretches (pyridine ring) | Aromatic ring vibrations give rise to a series of bands in this region. |

| ~1100-1000 cm⁻¹ | Strong | C-F stretch | The carbon-fluorine bond has a strong absorption in this region. |

| ~800-700 cm⁻¹ | Strong | C-Cl stretch | The carbon-chlorine bond absorption is typically found in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 159, with an M+2 peak at m/z 161 of approximately one-third the intensity, characteristic of the presence of one chlorine atom.

-

Loss of H· (M-1): Fragmentation of the aldehyde can lead to the loss of a hydrogen radical, resulting in a stable acylium ion at m/z 158.

-

Loss of CO (M-28): Decarbonylation is a common fragmentation pathway for aldehydes, leading to a peak at m/z 131.

-

Loss of Cl· (M-35): Cleavage of the carbon-chlorine bond would result in an ion at m/z 124.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Methodologies

To obtain high-quality experimental data for this compound, the following protocols are recommended based on standard practices for similar organic compounds.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles and comparative analysis, serve as a valuable reference for researchers engaged in the synthesis and application of this important chemical intermediate. Adherence to the outlined experimental protocols will enable the acquisition of high-quality data for the verification and further study of this compound.

References

-

LookChem. (n.d.). Cas 1060802-34-7, this compound. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Prediction. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Katritzky, A. R., & Lagowski, J. M. (1961). N-oxides and related compounds. Part XVIII. Proton nuclear magnetic resonance spectra of 4-substituted pyridines and pyridine 1-oxides. Journal of the Chemical Society (Resumed), 43-47.

- Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 28-32.

-

Chemistry LibreTexts. (2024, February 25). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]

- 3. PROSPRE [prospre.ca]

- 4. docs.chemaxon.com [docs.chemaxon.com]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

Solubility of 4-Chloro-5-fluoronicotinaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-5-fluoronicotinaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its solubility in various organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. In the absence of extensive published solubility data, this document serves as a procedural manual, equipping researchers with the foundational knowledge and detailed methodologies to establish a comprehensive solubility profile for this compound. We will delve into the principles of solubility, present a curated list of relevant organic solvents, and provide step-by-step protocols for solubility determination using established techniques such as gravimetric analysis, UV-Vis spectroscopy, and high-throughput screening.

Introduction: The Significance of this compound

This compound, with the molecular formula C₆H₃ClFNO, is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and crop science.[1][2] Its structure, featuring a reactive aldehyde group and halogen substituents, allows for a variety of chemical transformations, leading to the synthesis of complex molecules with potential biological activity. The chloro and fluoro substituents can modulate the electronic properties and metabolic stability of the final compounds, making this intermediate particularly attractive for drug discovery programs.